![molecular formula C15H19BO3 B1427831 [2-(3-Methylbutoxy)naphthalen-1-yl]boronic acid CAS No. 1313760-73-4](/img/structure/B1427831.png)
[2-(3-Methylbutoxy)naphthalen-1-yl]boronic acid
Overview
Description
“[2-(3-Methylbutoxy)naphthalen-1-yl]boronic acid” is a chemical compound with the CAS Number: 1313760-73-4. It has a molecular weight of 258.13 and its IUPAC name is 2-(isopentyloxy)-1-naphthylboronic acid . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of boronic acids and their derivatives has been widely studied in medicinal chemistry . Boronic acids were first synthesized in 1860 by Edward Frankland and can be used as building blocks and synthetic intermediates . The molecular modification by the introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .
Chemical Reactions Analysis
Boronic acids, such as “[2-(3-Methylbutoxy)naphthalen-1-yl]boronic acid”, are commonly used in various chemical reactions. For instance, they are used to synthesize potassium aryltrifluoroborates, which are convenient precursors of arylboron difluoride lewis acids . They are also useful in the synthesis of polyaromatic hydrocarbons utilizing the Suzuki reaction .
Scientific Research Applications
- Organic Chemistry : Boronic acids are frequently used in organic chemistry in the Suzuki reaction, a type of cross-coupling reaction, to create carbon-carbon bonds .
- Medicinal Chemistry : Boronic acids are used in the development of therapeutic agents. For example, Bortezomib, a boronic acid-based drug, is used in the treatment of multiple myeloma .
- Material Science : Boronic acids have been used in the creation of sensors, particularly for the detection of glucose, which is crucial in the management of diabetes .
- Biochemistry : Boronic acids can bind with sugars, and this property is used in many areas of biochemistry and biotechnology .
Safety And Hazards
The safety information for “[2-(3-Methylbutoxy)naphthalen-1-yl]boronic acid” indicates that it has the GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P330 (Rinse mouth), P363 (Wash contaminated clothing before reuse), and P501 (Dispose of contents/container to an approved waste disposal plant) .
Future Directions
The future directions for the study of boronic acids, such as “[2-(3-Methylbutoxy)naphthalen-1-yl]boronic acid”, are promising. Given their diverse applications and relatively simple preparation, there is a growing interest in extending the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs . Furthermore, the introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that “[2-(3-Methylbutoxy)naphthalen-1-yl]boronic acid” and similar compounds could have potential applications in the development of new drugs and therapies.
properties
IUPAC Name |
[2-(3-methylbutoxy)naphthalen-1-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BO3/c1-11(2)9-10-19-14-8-7-12-5-3-4-6-13(12)15(14)16(17)18/h3-8,11,17-18H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVZXDQRZLMYRLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC2=CC=CC=C12)OCCC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3-Methylbutoxy)naphthalen-1-yl]boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



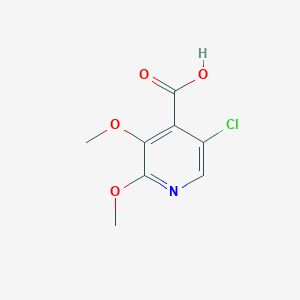
![4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B1427749.png)
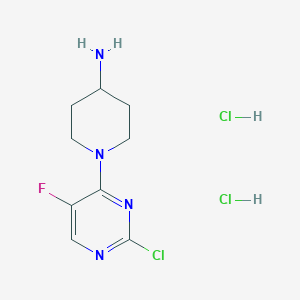
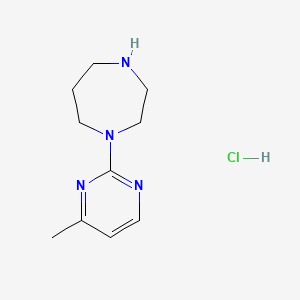
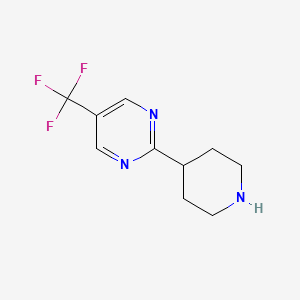
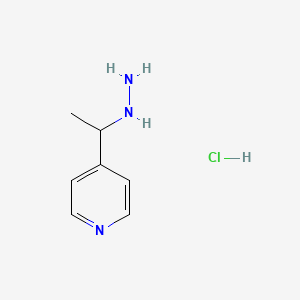
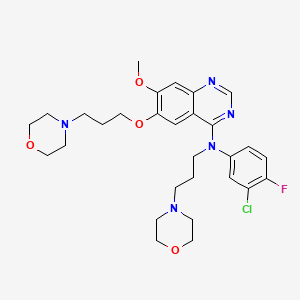
![1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1427760.png)
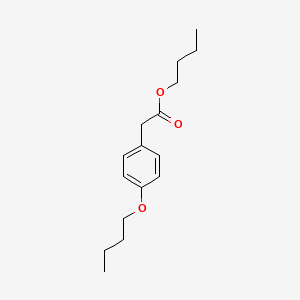
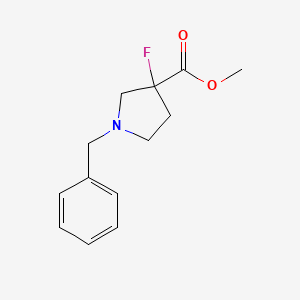
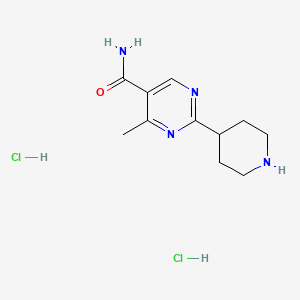
![7-Chloro-8-iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1427768.png)
![methyl 6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylate](/img/structure/B1427769.png)
![2-(4-(Trifluoromethoxy)phenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B1427770.png)